Zatosetron

Pharmacokinetics Bioavailability Oral Potency

Zatosetron (LY277359 maleate) is a uniquely long-acting, orally potent 5-HT3 receptor antagonist. Its >33-fold lower dose maintains >12-fold greater receptor blockade at 6 hours compared to ondansetron, making it essential for reproducible chronic in vivo studies. Avoid protocol variability—insist on lot-specific COA confirming ≥98% purity and validate its selective suppression of A10 dopamine neurons for your CNS research.

Molecular Formula C19H25ClN2O2
Molecular Weight 348.9 g/mol
CAS No. 123482-22-4
Cat. No. B1682404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZatosetron
CAS123482-22-4
Synonyms5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-7-benzofurancarboxamide
LY 277359
LY 277359 maleate
LY-277359
zatosetron
zatosetron maleate
Molecular FormulaC19H25ClN2O2
Molecular Weight348.9 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C
InChIInChI=1S/C19H25ClN2O2/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23)/t13?,14-,15+
InChIKeySPKBYQZELVEOLL-GOOCMWNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zatosetron (CAS 123482-22-4): An Orally Potent and Long-Acting 5-HT3 Receptor Antagonist for Advanced Preclinical and Clinical Research


Zatosetron (LY277359 maleate) is a selective, orally effective serotonin 5-HT3 receptor antagonist, distinguished by its long duration of action, first synthesized and characterized by Eli Lilly [1]. It has been investigated for a range of central and peripheral therapeutic indications, including anxiety, migraine, and emesis [2][3]. Its unique dihydrobenzofuran carboxamide structure confers a specific pharmacological profile that differs significantly from first-generation 5-HT3 antagonists.

The Critical Scientific Imperative: Why Generic 5-HT3 Antagonist Substitution Is Incompatible with Zatosetron-Specific Research Protocols


The assumption that all 5-HT3 antagonists are interchangeable is a critical scientific error. Zatosetron's pharmacological profile is uniquely defined by a combination of high oral potency and extended duration of action that is not replicated by first-generation agents like ondansetron [1]. Substituting a standard 5-HT3 antagonist in a research protocol designed around zatosetron would introduce significant variables in dosing, timing, and outcome, leading to irreproducible results and wasted resources. The quantitative evidence below demonstrates exactly why zatosetron must be the specific compound of choice.

Quantitative Differentiation: A Data-Driven Guide for Selecting Zatosetron Over Other 5-HT3 Antagonists


Superior Oral Potency and Bioavailability Profile Relative to Ondansetron

In a direct head-to-head comparison of in vivo potency and oral bioavailability, zatosetron demonstrates a markedly superior profile compared to the first-generation 5-HT3 antagonist ondansetron [1]. Zatosetron's intravenous ED50 for inhibiting 5-HT-induced bradycardia in rats was 0.9 μg/kg, versus 3.3 μg/kg for ondansetron, indicating ~3.7-fold greater potency [1]. More critically, the oral-to-intravenous ED50 ratio, a key indicator of bioavailability and oral efficacy, was 11 for zatosetron and 96 for ondansetron, highlighting a vastly superior oral profile for zatosetron [1].

Pharmacokinetics Bioavailability Oral Potency 5-HT3 Antagonist

Extended Duration of Action: Sustained Antagonism for Over 6 Hours

A direct comparative study of duration of action demonstrates that zatosetron provides significantly more sustained receptor antagonism than ondansetron [1]. In rats, a low oral dose of zatosetron (0.03 mg/kg) produced 81.4% inhibition of 5-HT-induced bradycardia at 6 hours post-dose [1]. In contrast, a much higher oral dose of ondansetron (1.0 mg/kg) provided only 6.5% inhibition at the same 6-hour time point [1].

Pharmacodynamics Duration of Action Long-Acting 5-HT3 Antagonist

Unique CNS Dopaminergic Neuronal Profile Not Shared by Other 5-HT3 Antagonists

Zatosetron exhibits a distinct pharmacological effect on midbrain dopamine neurons that differentiates it from other 5-HT3 antagonists [1]. Acute administration of zatosetron (0.1, 0.3 mg/kg i.p.) selectively decreases the number of spontaneously active A10 dopamine cells (ventral tegmental area) without affecting A9 dopamine cells (substantia nigra) [1]. This effect was noted to differ from other 5-HT3 antagonists and is not reversed by apomorphine, suggesting a mechanism predictive of atypical antipsychotic activity [1].

CNS Pharmacology Dopamine A10 Neurons Atypical Antipsychotic

Emesis Inhibition in Ipecac Model Demonstrates Translational Efficacy

In a translational model of emesis, zatosetron demonstrates robust antiemetic activity that parallels its preclinical potency [1]. In dogs, zatosetron inhibited ipecac-induced emesis in a dose-dependent manner, with a 100-μg/kg intravenous dose producing complete inhibition [1]. In healthy human volunteers, oral zatosetron (50 mg) significantly reduced emetic episodes compared to placebo (p = 0.03) and completely inhibited vomiting [1].

Antiemetic Emesis Ipecac Translational Model

Validated Research Applications for Zatosetron Based on Quantitative Differentiation


In Vivo Studies Requiring Sustained, Orally Bioavailable 5-HT3 Antagonism

Zatosetron is the superior choice for any in vivo rodent study where consistent, long-lasting 5-HT3 receptor blockade is required from an oral dose. The evidence demonstrates a >33-fold lower dose of zatosetron maintains >12-fold greater receptor antagonism at 6 hours compared to ondansetron [1]. This makes it ideal for chronic dosing paradigms, behavioral studies, and any protocol where minimizing animal handling and stress is a priority [1].

Investigating 5-HT3 Modulation of Mesolimbic Dopamine Pathways

For neuroscientists exploring the role of 5-HT3 receptors in the ventral tegmental area (VTA) and its dopaminergic projections, zatosetron is uniquely positioned as a research tool. Its selective suppression of spontaneously active A10 dopamine neurons, a property not shared by other 5-HT3 antagonists, makes it essential for dissecting the circuit-specific roles of 5-HT3 receptors in reward, motivation, and potential antipsychotic mechanisms [2].

Translational Emesis Research and GI Motility Studies

Zatosetron is a highly validated tool for studying emetic pathways and gastrointestinal function. Its proven efficacy in the ipecac-induced emesis model, from dogs to humans, confirms its translational relevance for antiemetic research [3]. Furthermore, its long half-life (25-37 hours in humans [4]) and unique profile make it suitable for investigations into gut-brain axis signaling without the confounding factor of stimulating GI transit [3].

Pharmacokinetic and Metabolism Studies of a Long-Acting 5-HT3 Antagonist

The extensive pharmacokinetic and metabolic characterization of zatosetron in multiple species, including its unique 25-37 hour half-life in humans and stereoselective N-oxidation pathway, makes it an ideal model compound for studying the disposition of a long-acting 5-HT3 antagonist [4]. This is in stark contrast to first-generation agents with much shorter half-lives (e.g., ondansetron's 3-6 hours), allowing for investigation of different PK/PD relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zatosetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.